molecular formula C10H7NO5 B039514 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid CAS No. 114505-80-5

2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid

Cat. No. B039514
M. Wt: 221.17 g/mol
InChI Key: WBYIUYYTHIGBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as homophthalic acid or 2-hydroxyhomophthalic acid. It is a white crystalline solid that is soluble in water and organic solvents. The chemical formula of this compound is C10H7NO5.

Mechanism Of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viral DNA.

Biochemical And Physiological Effects

Studies have shown that 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid may have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It may also stimulate the immune system to fight against viral infections. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, the limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid can be achieved through various methods. One of the most common methods is the reaction of phthalic anhydride with glyoxylic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of homophthalic acid as a product. The purity of the product can be improved through recrystallization.

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicine. This compound has been found to exhibit antitumor and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

114505-80-5

Product Name

2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H7NO5/c12-7-5-3-1-2-4-6(5)8(13)11(7)9(14)10(15)16/h1-4,9,14H,(H,15,16)

InChI Key

WBYIUYYTHIGBPU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O

synonyms

2H-Isoindole-2-acetic acid, 1,3-dihydro--alpha--hydroxy-1,3-dioxo-

Origin of Product

United States

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